molecular formula C18H18O B1435495 3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one CAS No. 1951444-96-4

3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one

Cat. No.: B1435495
CAS No.: 1951444-96-4
M. Wt: 250.3 g/mol
InChI Key: RMCVJQZHRUAYMH-UHFFFAOYSA-N
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Description

“3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one” is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of the phenyl group and the two methyl groups on the naphthalene ring can influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one” typically involves multi-step organic reactions. One possible route could be:

    Aldol Condensation: Starting with a suitable naphthaldehyde and acetophenone derivative, an aldol condensation can be performed to form an intermediate.

    Cyclization: The intermediate can undergo cyclization to form the naphthalenone structure.

    Hydrogenation: The final step may involve hydrogenation to reduce any double bonds and form the dihydro compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be carefully controlled.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce fully saturated hydrocarbons.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.

Biology and Medicine

    Pharmaceutical Research: Potential use in the development of new drugs or as a model compound in drug discovery.

    Biological Activity Studies: Investigating its effects on biological systems.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action for “3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one” would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Influencing biological pathways.

    Chemical Reactivity: Participating in chemical reactions that alter its structure and function.

Comparison with Similar Compounds

Similar Compounds

    Naphthalenones: Compounds with similar naphthalene ring structures.

    Phenyl Substituted Compounds: Compounds with phenyl groups attached to various ring systems.

Uniqueness

The specific arrangement of the phenyl and methyl groups in “3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one” can impart unique chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

3,4-dimethyl-4-phenyl-2,3-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-13-12-17(19)15-10-6-7-11-16(15)18(13,2)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCVJQZHRUAYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=CC=CC=C2C1(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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